molecular formula C17H16N2O5 B14466346 4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid CAS No. 72082-70-3

4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid

Cat. No.: B14466346
CAS No.: 72082-70-3
M. Wt: 328.32 g/mol
InChI Key: NBZHGRNZFLHLGF-UHFFFAOYSA-N
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Description

4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a ketone, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-nitrobenzaldehyde with phenylacetonitrile under basic conditions to form the corresponding nitrostyrene. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with proteins and nucleic acids contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid is unique due to its combination of a nitro group, a ketone, and an aromatic ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

72082-70-3

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

4-[[(2-hydroxy-5-nitrophenyl)-phenylmethylidene]amino]butanoic acid

InChI

InChI=1S/C17H16N2O5/c20-15-9-8-13(19(23)24)11-14(15)17(12-5-2-1-3-6-12)18-10-4-7-16(21)22/h1-3,5-6,8-9,11,20H,4,7,10H2,(H,21,22)

InChI Key

NBZHGRNZFLHLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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